molecular formula C9H8NNaO3 B6192987 sodium 3-(pyridin-4-yl)oxetane-3-carboxylate CAS No. 2648965-73-3

sodium 3-(pyridin-4-yl)oxetane-3-carboxylate

Cat. No.: B6192987
CAS No.: 2648965-73-3
M. Wt: 201.2
InChI Key:
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Description

Sodium 3-(pyridin-4-yl)oxetane-3-carboxylate is a chemical compound characterized by the presence of an oxetane ring and a pyridine moiety The oxetane ring is a four-membered cyclic ether, which is known for its unique chemical properties and reactivity The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, which imparts basicity and nucleophilicity to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxetane rings is through [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, where an alkene reacts with a carbonyl compound under UV light to form the oxetane ring . The pyridine moiety can be introduced through nucleophilic substitution reactions or cross-coupling reactions using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production methods for sodium 3-(pyridin-4-yl)oxetane-3-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(pyridin-4-yl)oxetane-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce pyridine derivatives with various substituents.

Scientific Research Applications

Sodium 3-(pyridin-4-yl)oxetane-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 3-(pyridin-4-yl)oxetane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-(pyridin-3-yl)oxetane-3-carboxylate
  • Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate
  • Sodium 3-(pyridin-4-yl)oxetane-2-carboxylate

Uniqueness

Sodium 3-(pyridin-4-yl)oxetane-3-carboxylate is unique due to the specific positioning of the pyridine moiety at the 4-position of the oxetane ring. This structural arrangement can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds. The presence of the oxetane ring also imparts unique physicochemical properties, such as increased stability and reactivity, which are advantageous in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 3-(pyridin-4-yl)oxetane-3-carboxylate involves the reaction of pyridine-4-carboxylic acid with ethyl chloroacetate to form ethyl 3-(pyridin-4-yl)oxopropanoate, which is then hydrolyzed to form 3-(pyridin-4-yl)oxopropanoic acid. This acid is then reacted with sodium hydroxide to form the final product, sodium 3-(pyridin-4-yl)oxetane-3-carboxylate.", "Starting Materials": [ "Pyridine-4-carboxylic acid", "Ethyl chloroacetate", "Sodium hydroxide" ], "Reaction": [ "Step 1: Pyridine-4-carboxylic acid is reacted with ethyl chloroacetate in the presence of a base catalyst to form ethyl 3-(pyridin-4-yl)oxopropanoate.", "Step 2: Ethyl 3-(pyridin-4-yl)oxopropanoate is hydrolyzed using a strong acid to form 3-(pyridin-4-yl)oxopropanoic acid.", "Step 3: 3-(Pyridin-4-yl)oxopropanoic acid is reacted with sodium hydroxide to form sodium 3-(pyridin-4-yl)oxetane-3-carboxylate." ] }

CAS No.

2648965-73-3

Molecular Formula

C9H8NNaO3

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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